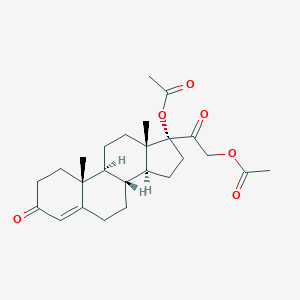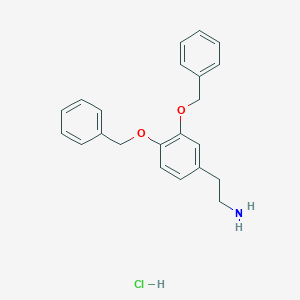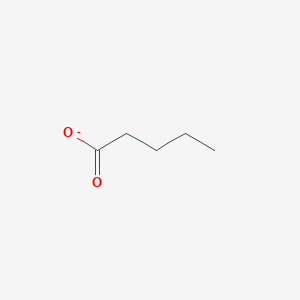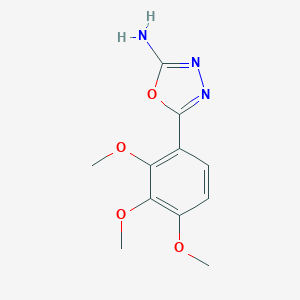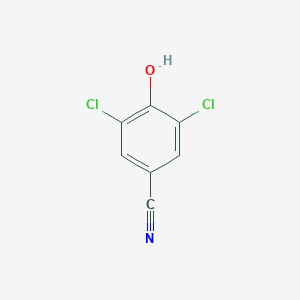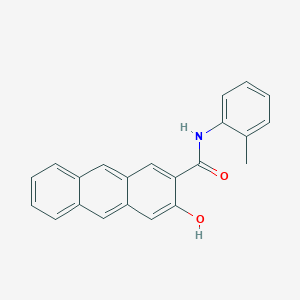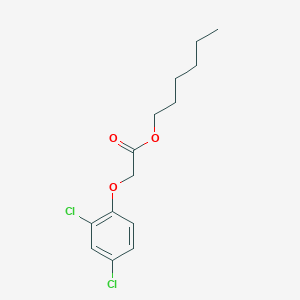
(2,4-Dichlorophenoxy)acetic acid hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenoxy)acetic acid hexyl ester, commonly known as 2,4-DHE, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of phenoxy herbicides and is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D). The hexyl ester form of 2,4-DHE is more effective than its other forms due to its high solubility in water and lipids.
Mechanism Of Action
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE acts by disrupting the normal growth and development of plants. It is absorbed by the leaves and stems of the target plants and translocated to the meristematic tissues where it interferes with the normal functioning of auxins, a group of plant hormones that regulate growth and development. This results in uncontrolled growth, wilting, and eventually death of the plant.
Biochemical And Physiological Effects
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of nucleic acids, proteins, and lipids, and disrupts the normal functioning of enzymes. It also affects the water balance of the plant, leading to wilting and dehydration. In addition, (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have toxic effects on non-target organisms such as earthworms, bees, and fish.
Advantages And Limitations For Lab Experiments
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE is a widely used herbicide in laboratory experiments due to its high efficacy and low cost. It is easy to handle and can be used in a range of concentrations. However, the use of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE in laboratory experiments is limited by its potential impact on non-target organisms and the environment. It is important to use appropriate safety measures and disposal methods to minimize the risk of exposure.
Future Directions
The future research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE should focus on developing safer and more effective herbicides that have minimal impact on non-target organisms and the environment. This can be achieved by exploring alternative modes of action, developing more selective herbicides, and using nanotechnology to enhance the delivery and efficacy of herbicides. In addition, more research is needed to understand the long-term effects of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE on the environment and human health, and to develop sustainable agricultural practices that minimize the use of herbicides.
Synthesis Methods
The synthesis of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE involves the reaction of (2,4-Dichlorophenoxy)acetic acid hexyl ester with hexanol in the presence of a catalyst. The reaction takes place at high temperature and pressure and yields (2,4-Dichlorophenoxy)acetic acid hexyl esterHE as the major product. The purity of the product can be enhanced by recrystallization and chromatography techniques.
Scientific Research Applications
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been extensively studied for its herbicidal properties and its potential impact on the environment and human health. It is widely used in agriculture to control weeds in crops such as corn, soybeans, wheat, and rice. It is also used in non-agricultural settings such as golf courses, parks, and residential areas. The scientific research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has focused on its mode of action, its impact on non-target organisms, and its persistence in the environment.
properties
CAS RN |
1917-95-9 |
|---|---|
Product Name |
(2,4-Dichlorophenoxy)acetic acid hexyl ester |
Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
hexyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O3/c1-2-3-4-5-8-18-14(17)10-19-13-7-6-11(15)9-12(13)16/h6-7,9H,2-5,8,10H2,1H3 |
InChI Key |
OXMFKAXXVZLYAE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCOC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
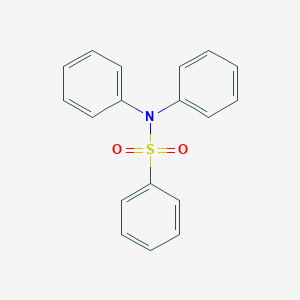

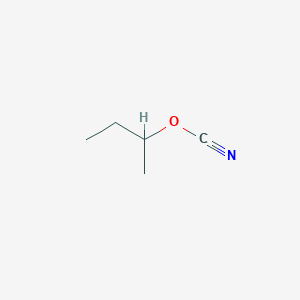

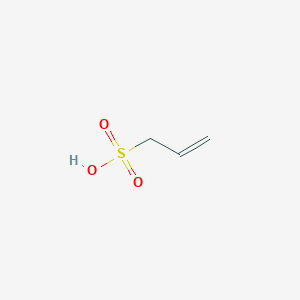
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
